![molecular formula C17H18N2O5S B322628 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B322628.png)
4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE is a chemical compound with the molecular formula C17H18N2O5S and a molecular weight of 362.40022 . This compound is known for its unique structure, which includes a 4-methylphenyl group, an aminosulfonyl group, and a 4-oxobutanoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-methylphenyl 4-oxobutanoate with 4-(aminosulfonyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C17H18N2O5S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(4-methylphenyl) 4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C17H18N2O5S/c1-12-2-6-14(7-3-12)24-17(21)11-10-16(20)19-13-4-8-15(9-5-13)25(18,22)23/h2-9H,10-11H2,1H3,(H,19,20)(H2,18,22,23) |
InChI-Schlüssel |
CEEGIIQULFSEMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
![N'-[(2,4-dibromophenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B322546.png)
![2-(2,4-dibromophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B322547.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B322552.png)
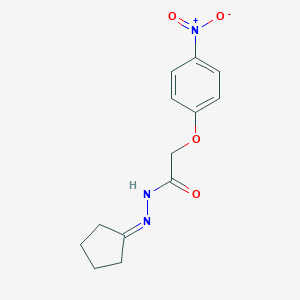
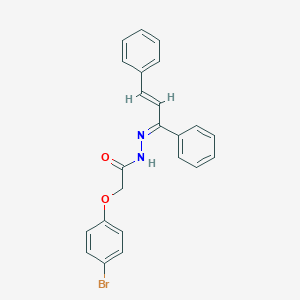
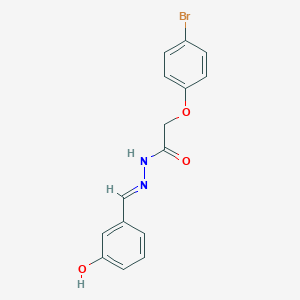
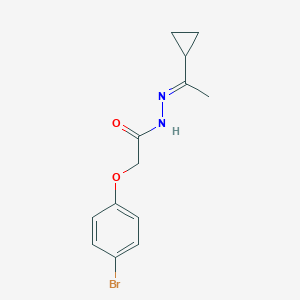
![N'-[(4-nitrophenoxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B322562.png)
![2-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B322563.png)
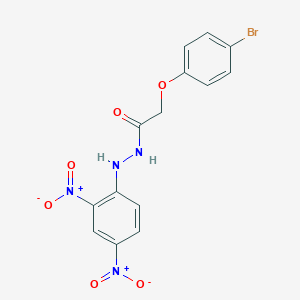
![5-bromo-N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]furan-2-carbohydrazide](/img/structure/B322567.png)
![5-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-furohydrazide](/img/structure/B322569.png)
